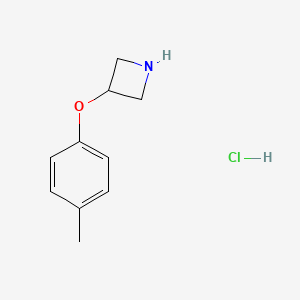

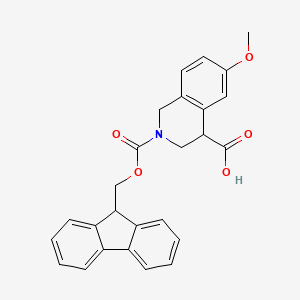

2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name and formula. It contains a fluorene moiety, an isoquinoline ring, and a carboxylic acid group .Chemical Reactions Analysis

The chemical reactions involving this compound are not well-documented in the literature. It’s likely that it participates in reactions typical of carboxylic acids and aromatic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not well-documented. Based on its structure, it is likely to have properties typical of aromatic carboxylic acids .Applications De Recherche Scientifique

Bioisosterism and Drug Development

Bioisosterism plays a critical role in the development of new drugs by replacing a molecule's functional group without significantly altering its physical or chemical properties. The carboxylic acid group, for instance, is pivotal in numerous drugs, influencing their bioactivity, selectivity, or physicochemical properties. Novel carboxylic acid bioisosteres, which include compounds like the one mentioned, can lead to improved pharmacological profiles by overcoming challenges like toxicity, metabolic stability, or limited passive diffusion across biological membranes (Horgan & O’ Sullivan, 2021).

Antioxidant Applications

Some compounds structurally related to the one have been evaluated for their antioxidant efficacy, particularly in contexts like food preservation or medicinal applications where oxidative stress is a concern. For example, studies on analogues of ethoxyquin, a known antioxidant, demonstrate the importance of specific structural features for their efficacy in protecting valuable polyunsaturated fatty acids in fish meal and other applications. Such research highlights the potential of structurally similar compounds to serve as potent antioxidants in various applications, including scientific research into oxidative stress and its mitigation (de Koning, 2002).

Enzymatic Remediation and Pollution Treatment

Compounds with carboxylic acid groups and related structures have been studied for their roles in enzymatic approaches to pollution treatment. For instance, the use of enzymes in the presence of redox mediators to degrade or transform recalcitrant organic pollutants in wastewater showcases the potential applications of such compounds in environmental remediation efforts. These studies underline the importance of understanding the structural characteristics of compounds for enhancing the efficiency of pollutant degradation, suggesting that compounds with specific functional groups could enhance the substrate range and degradation efficiency of enzymes used in treating industrial effluents (Husain & Husain, 2007).

Biocatalyst Inhibition Studies

The study of carboxylic acids and their impact on biocatalysts, such as microbes used in fermentative production, is crucial for developing more robust strains for industrial bioproduction. Understanding how these compounds inhibit microbial growth at concentrations below desired yields offers insights into metabolic engineering strategies aimed at increasing microbial tolerance to these inhibitors. This research area highlights the potential of compounds with specific functional groups in enhancing the performance of biocatalysts in the production of biorenewable chemicals (Jarboe, Royce, & Liu, 2013).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonyl)-6-methoxy-3,4-dihydro-1H-isoquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23NO5/c1-31-17-11-10-16-13-27(14-23(25(28)29)22(16)12-17)26(30)32-15-24-20-8-4-2-6-18(20)19-7-3-5-9-21(19)24/h2-12,23-24H,13-15H2,1H3,(H,28,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSYPAGRDOKEPBN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CN(CC2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde](/img/structure/B567885.png)

![(S)-tert-butyl 2-(6-bromo-1H-benzo[d]imidazol-2-yl)pyrrolidine-1-carboxylate](/img/structure/B567887.png)

![6-Bromo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B567892.png)

![Tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B567897.png)